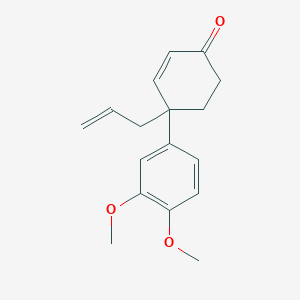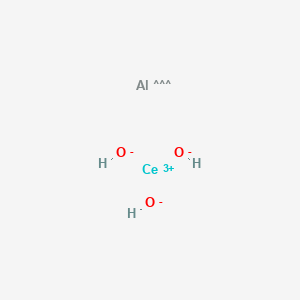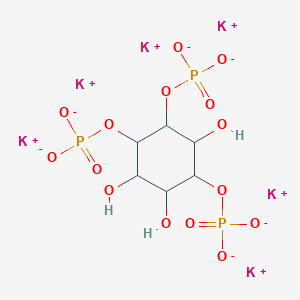
Ins(1,4,5)-P3 hexapotassium salt;1,4,5-IP3 hexapotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (16): is a chemical compound that belongs to the family of inositol phosphates. Inositol phosphates play a crucial role as small, soluble second messengers in the transmission of cellular signals. This compound is particularly significant in signal transduction pathways, where it is involved in regulating various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) typically involves the phosphorylation of D-myo-Inositol. This process can be carried out using specific phosphorylating agents under controlled conditions. The reaction generally requires the presence of a base to facilitate the formation of the phosphate ester bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction may produce inositol phosphates with fewer oxygen atoms .
Aplicaciones Científicas De Investigación
D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in cellular signaling pathways, particularly in the regulation of calcium levels within cells.
Medicine: It is studied for its potential therapeutic effects in treating diseases related to calcium signaling dysregulation.
Industry: It is used in the production of various biochemical products and as an additive in certain industrial processes
Mecanismo De Acción
The mechanism of action of D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) involves its role as a second messenger in cellular signaling pathways. It acts by inhibiting the activity of specific kinases, leading to an increase in the levels of other inositol phosphates. This, in turn, regulates the activity of calcium-activated chloride channels and other cellular processes .
Comparación Con Compuestos Similares
- D-myo-Inositol 1,4,5-trisphosphate, trisodium salt
- D-myo-Inositol 1,3,4,5-tetrakisphosphate, potassium salt
- D-myo-Inositol 1,2,3,4,5,6-hexakisphosphate, dodecasodium salt
Comparison: D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) is unique in its specific phosphorylation pattern, which gives it distinct properties in cellular signaling. Compared to other inositol phosphates, it has a specific role in inhibiting certain kinase activities and regulating calcium-activated chloride channels .
Propiedades
Número CAS |
103476-24-0 |
|---|---|
Fórmula molecular |
C6H9K6O15P3 |
Peso molecular |
648.64 g/mol |
Nombre IUPAC |
hexapotassium;(2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |
Clave InChI |
DVOPWCOAGWTTEN-UHFFFAOYSA-H |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)
![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)
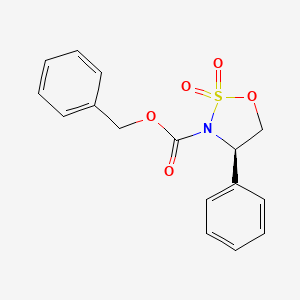
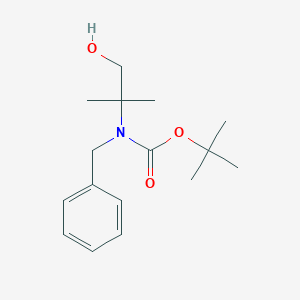
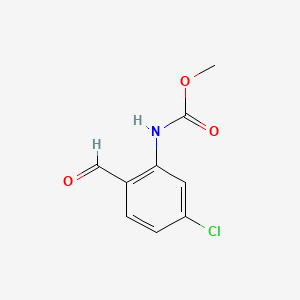
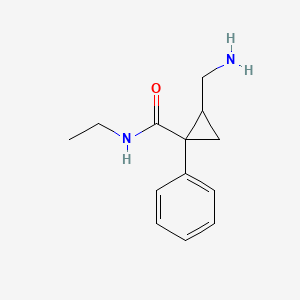
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
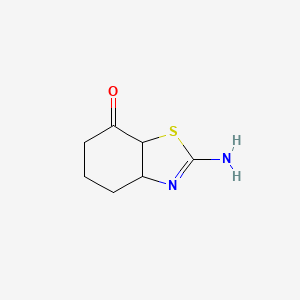

![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
